2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(23-9-3-4-10-23)13-24-12-15(14-6-1-2-7-16(14)24)19-21-22-20(27-19)17-8-5-11-26-17/h1-2,5-8,11-12H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJKUAPIJUGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone represents a novel structure within the class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be classified based on its unique structural components:
- Indole moiety : Known for its presence in many biologically active compounds.
- Oxadiazole ring : Associated with various pharmacological activities including antimicrobial and anticancer effects.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been studied for several key activities:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:
- The oxadiazole scaffold is linked with significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Interaction with molecular targets : The compound may bind to specific enzymes or receptors, modulating their activity and leading to cellular responses that inhibit tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
- Substituent effects : The presence of electron-donating groups (EDGs) on the aromatic rings has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups (EWGs) tend to reduce efficacy .
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications in the structure can lead to varying degrees of biological activity:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 0.2 | Antitumor |
| 5-(Furan-2-yl)-1,3,4-Oxadiazol Derivative | 0.78 | Cytotoxic |
Case Studies
Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:
- Antitumor Evaluation : A study reported that modifications in the oxadiazole structure led to compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives could activate apoptotic pathways through increased expression of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their biological activities, with structural comparisons to the target compound:
Key Comparative Insights
Antimicrobial Activity The target compound shares structural similarity with ZINC49171024, which exhibits broad-spectrum activity against S. aureus, P. aeruginosa, and other pathogens . The pyrrolidine-ethanone side chain in both compounds likely enhances cellular uptake, but the furan substituent in the target may alter target specificity compared to ZINC49171024’s indole-pyrrolidine combination. 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (MIC: 30.2–43.2 µg/cm³) demonstrates that oxadiazole derivatives with polar groups (e.g., thiol, pyridine) retain antimicrobial potency . The target compound’s furan group, being less polar, might reduce solubility but improve lipophilicity for Gram-negative targets.
Anticancer Potential 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives show anticancer activity via kinase inhibition or DNA intercalation . The target compound lacks a thioether linker but includes a furan group, which could confer distinct redox properties or stabilize interactions with oncogenic targets like topoisomerases.
Pharmacokinetic Considerations The pyrrolidine moiety in the target compound and ZINC49171024 contrasts with amine-terminated analogues (e.g., compound in ). The ethanone group in the target compound mirrors acetylated derivatives in , which exhibit improved stability over ester or amide variants .
Synthetic Accessibility The target compound’s synthesis likely parallels methods for ZINC49171024, involving cyclocondensation of hydrazides with furan-2-carboxylic acid, followed by N-alkylation with pyrrolidine-ethanone . However, the furan substitution may require regioselective protection-deprotection steps absent in simpler oxadiazoles.
Q & A
Q. What methods identify synergistic effects between this compound and existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
